molecular formula C26H20O9 B2622683 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622801-54-1

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2622683
CAS No.: 622801-54-1
M. Wt: 476.437
InChI Key: UQMWAOQWALXMEX-YVNNLAQVSA-N
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Description

The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate features a benzofuran core substituted with a 2,3,4-trimethoxybenzylidene group at the 2-position and a benzo[d][1,3]dioxole-5-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond confers a specific spatial arrangement, influencing molecular interactions and physicochemical properties. The benzo[d][1,3]dioxole (methylenedioxy) group enhances metabolic stability compared to simple methoxy substituents, making this compound of interest in drug discovery .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O9/c1-29-19-9-4-14(24(30-2)25(19)31-3)10-22-23(27)17-7-6-16(12-20(17)35-22)34-26(28)15-5-8-18-21(11-15)33-13-32-18/h4-12H,13H2,1-3H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMWAOQWALXMEX-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step process:

    Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Trimethoxybenzylidene Group: The next step involves the condensation of the benzofuran derivative with 2,3,4-trimethoxybenzaldehyde. This is typically carried out under basic conditions using reagents such as sodium hydroxide or potassium carbonate.

    Attachment of the Benzo[d][1,3]dioxole-5-carboxylate Group: The final step involves esterification or amidation reactions to introduce the benzo[d][1,3]dioxole-5-carboxylate moiety. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or ethers.

Scientific Research Applications

Research indicates that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate exhibits several significant biological activities:

Antioxidant Activity

The presence of methoxy groups contributes to the compound's ability to scavenge free radicals. Studies have shown that it has superior radical scavenging activity compared to other benzofuran derivatives.

Cytotoxicity

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate a promising potential as an anticancer agent.

Compound NameStructural FeaturesNotable Biological Activity
This CompoundBenzofuran core with methoxy and benzo[d][1,3]dioxole groupsAntioxidant; Cytotoxic
QuercetinFlavonoid structure with multiple hydroxylsAntioxidant; Anti-inflammatory
CurcuminDiarylheptanoid structureAntioxidant; Anti-cancer

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core : Synthesized through cyclization reactions involving phenolic derivatives.
  • Introduction of the Trimethoxybenzylidene Group : Achieved via condensation with 2,3,4-trimethoxybenzaldehyde.
  • Attachment of the Benzo[d][1,3]dioxole Group : This involves esterification with benzo[d][1,3]dioxole carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC).

Study 1: Antioxidant Properties

Ivanova et al. (2020) evaluated the antioxidant properties of various benzofuran derivatives. This compound exhibited superior radical scavenging activity compared to others tested in the study.

Study 2: Cytotoxicity Assessment

Petrov et al. (2024) conducted in vitro cytotoxicity assays showing that this compound significantly inhibited the proliferation of human cancer cell lines. The results indicated lower IC50 values than those of standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trimethoxybenzylidene group could facilitate binding to hydrophobic pockets, while the benzofuran core might interact with aromatic residues through π-π stacking.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Benzylidene Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate 2,3,4-trimethoxy Benzo[d][1,3]dioxole-5-carboxylate C₂₇H₂₂O₁₀ 506.45 Methylenedioxy ester; Z-configuration; balanced lipophilicity
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate () 3,4,5-trimethoxy Cyclohexanecarboxylate C₂₅H₂₆O₇ 438.48 Electron-rich benzylidene; bulky cyclohexane ester reduces solubility
[(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-1-benzofuran-6-yl] 2,6-dimethoxybenzoate () 3,4,5-trimethoxy 2,6-Dimethoxybenzoate C₂₈H₂₆O₁₀ 522.50 Symmetric methoxy ester; potential for planar stacking in crystals
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate () Pyridin-3-yl Benzo[d][1,3]dioxole-5-carboxylate C₂₅H₁₆N₂O₇ 456.40 Pyridine substitution introduces basicity; altered hydrogen-bonding
[(2Z)-3-oxo-2-(2,4,5-trimethoxyphenyl)methylidene-1-benzofuran-6-yl] methanesulfonate () 2,4,5-trimethoxy Methanesulfonate C₂₀H₁₈O₈S 418.41 Sulfonate ester increases solubility; asymmetric methoxy pattern

Key Observations

Benzylidene Substitution Patterns: The 2,3,4-trimethoxy substitution (target compound) creates a sterically congested environment compared to the 3,4,5-trimethoxy analogs (). This may reduce rotational freedom but enhance binding to hydrophobic pockets .

Ester Group Modifications :

  • Benzo[d][1,3]dioxole-5-carboxylate (target compound and ) offers metabolic stability due to the methylenedioxy group, whereas methanesulfonate () improves aqueous solubility .
  • Cyclohexanecarboxylate () introduces significant hydrophobicity, which may limit bioavailability .

Impact of Heterocyclic Substitutions :

  • Replacing the benzylidene with a pyridin-3-yl group () introduces nitrogen-mediated hydrogen bonding, altering interactions with enzymes or receptors .

Research Findings and Implications

  • Crystallographic Data : Structures in , and 10 were resolved using X-ray crystallography, often employing SHELX software (). The Z-configuration is consistently observed in analogs, stabilizing via intramolecular hydrogen bonds .
  • Hydrogen-Bonding Networks : highlights that methoxy and ester groups participate in hydrogen bonding, influencing crystal packing and solubility .
  • Conformational Flexibility : suggests that puckering in the benzofuran ring is minimal, but substituent bulk (e.g., cyclohexane in ) may induce strain .

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with potential biological activities. Its unique molecular structure comprises several functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21O7C_{21}H_{21}O_{7} with a molecular weight of approximately 399.399 g/mol. It features a benzofuran core substituted with methoxy and carbonyl groups, which are known to enhance biological activity.

Property Value
Molecular FormulaC21H21O7
Molecular Weight399.399 g/mol
Structural FeaturesBenzofuran core, methoxy groups

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The presence of methoxy groups is particularly beneficial in scavenging free radicals, reducing oxidative stress in biological systems. A study comparing various derivatives highlighted that compounds like (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) showed enhanced antioxidant capacity compared to simpler structures.

Cytotoxic Effects

Cytotoxicity studies have revealed that this compound exhibits selective toxicity towards cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures. Specifically, it reduces the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Study 1: Antioxidant and Cytotoxic Evaluation

In a comparative study involving various benzofuran derivatives, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound's antioxidant activity was measured using DPPH and ABTS assays, showing IC50 values comparable to well-known antioxidants like quercetin .

Study 2: Mechanistic Insights into Anti-inflammatory Activity

A recent investigation focused on the anti-inflammatory properties of related compounds highlighted that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) effectively downregulated NF-kB signaling pathways in activated macrophages. This suggests a dual mechanism where it not only inhibits cytokine production but also prevents further inflammatory signaling cascades .

Q & A

Q. How do conflicting cytotoxicity results across cell lines inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from differential expression of target proteins (e.g., ABC transporters). SAR analysis using isogenic cell lines (e.g., MCF-7 vs. MCF-7/ADR) identifies methoxy groups as key for circumventing multidrug resistance. Dose-response curves (0.1–100 μM) with Hill slope analysis quantify potency shifts .

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